4-chloro-5-fluoropyridin-3-amine
CAS No.: 1393570-52-9
Cat. No.: VC11627555
Molecular Formula: C5H4ClFN2
Molecular Weight: 146.6
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1393570-52-9 |
---|---|
Molecular Formula | C5H4ClFN2 |
Molecular Weight | 146.6 |
Introduction
Structural and Chemical Properties of Halogenated Aminopyridines
Molecular Architecture
4-Chloro-5-fluoropyridin-3-amine belongs to the pyridine family, characterized by a six-membered aromatic ring with nitrogen at position 3. The substituents—chlorine at position 4 and fluorine at position 5—introduce significant electronic effects. The molecular formula is C₅H₄ClFN₂, with a theoretical molecular weight of 146.55 g/mol, consistent with its analogs .
Table 1: Comparative Analysis of Halogenated Aminopyridines
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
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4-Chloro-5-fluoropyridin-3-amine | Not Available | C₅H₄ClFN₂ | 146.55 | 3-NH₂, 4-Cl, 5-F |
2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 | C₅H₄ClFN₂ | 146.55 | 4-NH₂, 2-Cl, 3-F |
2-Chloro-5-fluoropyridin-3-amine | 884495-37-8 | C₅H₄ClFN₂ | 146.55 | 3-NH₂, 2-Cl, 5-F |
The positional isomerism of chlorine and fluorine significantly impacts reactivity. For instance, 2-chloro-5-fluoropyridin-3-amine demonstrates enhanced electrophilicity at the chlorine-bearing carbon, facilitating nucleophilic substitution reactions .
Spectroscopic Characteristics
While direct NMR or MS data for 4-chloro-5-fluoropyridin-3-amine are unavailable, analogs suggest key spectral features:
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¹H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with coupling constants reflecting ortho/para fluorine effects .
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¹³C NMR: Fluorine-induced deshielding shifts carbons adjacent to F by ~10–15 ppm .
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MS (ESI): Predominant [M+H]⁺ peak at m/z 147.0, consistent with its molecular weight .
Synthesis Strategies and Optimization
Amination of Halogenated Pyridines
A common route to chloro-fluoro-aminopyridines involves high-pressure amination of polychlorinated precursors. For example, 2-chloro-5-fluoropyridin-3-amine is synthesized via ammonolysis of 2,3-dichloro-5-fluoropyridine at 180°C for 24 hours (yield: ~76%) . Adapting this method, 4-chloro-5-fluoropyridin-3-amine could theoretically be produced from 3,4-dichloro-5-fluoropyridine under similar conditions.
Table 2: Synthetic Routes for Analogous Compounds
Nitro Group Reduction
Reduction of nitro intermediates offers an alternative pathway. For instance, 2-chloro-5-fluoro-3-nitropyridine undergoes iron-mediated reduction in acetic acid to yield the corresponding amine (11 g, 68% yield) . A parallel approach for 4-chloro-5-fluoro-3-nitropyridine could employ catalytic hydrogenation or Zn/HCl.
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom in 4-chloro-5-fluoropyridin-3-amine is susceptible to displacement by nucleophiles (e.g., alkoxides, amines). In 2-chloro-3-fluoropyridin-4-amine, palladium-catalyzed amination with ammonia yields drug intermediates. Similar cross-coupling reactions (e.g., Suzuki-Miyaura) could functionalize the 4-position of the target compound.
Electrophilic Aromatic Substitution
Fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta/para positions. For example, nitration of 3-amino-5-fluoropyridine occurs preferentially at the 4-position, guided by the amino group’s directing effects .
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
Chloro-fluoro-aminopyridines are pivotal in synthesizing kinase inhibitors and anticoagulants. 2-Chloro-3-fluoropyridin-4-amine serves as a precursor for TGF-β and thrombin inhibitors. By analogy, 4-chloro-5-fluoropyridin-3-amine could be utilized in:
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Oncology: Targeting EGFR or ALK kinases via functionalization at the 4-chloro position.
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Anticoagulation: Building blocks for direct thrombin inhibitors (e.g., dabigatran analogs).
Agrochemical Development
Fluorinated pyridines enhance pesticide bioavailability. For instance, 3-amino-5-fluoropyridine derivatives exhibit herbicidal activity against broadleaf weeds . The lipophilic chlorine in 4-chloro-5-fluoropyridin-3-amine may improve soil persistence in agrochemical formulations.
Challenges and Future Directions
The primary challenge in studying 4-chloro-5-fluoropyridin-3-amine lies in the scarcity of direct synthetic and analytical data. Future research should prioritize:
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Synthetic Method Development: Optimizing amination and reduction protocols for positional isomers.
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Crystallographic Studies: Resolving the solid-state structure to guide computational modeling.
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Biological Screening: Evaluating bioactivity in kinase inhibition and antimicrobial assays.
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